

# 3-Buten-1-amine chemical properties and structure

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An In-depth Technical Guide to **3-Buten-1-amine**: Chemical Properties, Structure, and Applications

#### Introduction

**3-Buten-1-amine**, also known as homoallylamine, is an aliphatic terminal amine with significant utility in organic synthesis and proteomics research.[1][2] Its structure, featuring both a primary amine and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules and a useful tool in biochemical assays. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

The fundamental chemical and physical properties of **3-buten-1-amine** are summarized in the table below. These properties are essential for its handling, application in reactions, and purification.



Property	Value	
Molecular Formula	C4H9N[3][4]	
Molecular Weight	71.12 g/mol [3][4]	
IUPAC Name	But-3-en-1-amine[4]	
CAS Number	2524-49-4[2][3][4][5]	
Boiling Point	74-82.5 °C at 760 mmHg[3][5]	
Density	0.777 - 0.8 g/cm <sup>3</sup> [3][5]	
Refractive Index	1.424 - 1.425[3][5]	
Flash Point	-3.7 °C[3]	
рКа	9.96 ± 0.10 (Predicted)[5]	
Water Solubility	Miscible[1][2][5]	
LogP	0.61[3]	
Vapor Pressure	78.5 ± 0.1 mmHg at 25°C[3]	
SMILES	C=CCCN[4]	
InChl Key	ASVKKRLMJCWVQF-UHFFFAOYSA-N[4]	

### **Chemical Structure and Identification**

**3-Buten-1-amine** is an alkylamine characterized by a four-carbon chain with a double bond between C3 and C4, and a primary amine group at the C1 position.[2][4]

Caption: 2D Structure of **3-Buten-1-amine**.

# **Experimental Protocols Synthesis of Primary Amines: Reductive Amination**

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[6][7] This approach can be adapted for the synthesis of **3-buten-1-amine**.



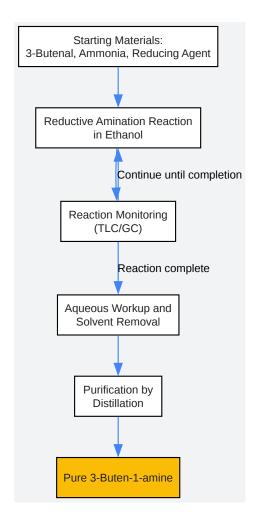




#### Methodology:

- Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a suitable solvent (e.g., ethanol).
- Reagents: 3-Butenal (the corresponding aldehyde) is dissolved in the solvent. An ammonia source, such as aqueous ammonia, is added.[7] A reducing agent, such as sodium borohydride, is then added portion-wise to the solution while maintaining a controlled temperature.[7]
- Reaction Conditions: The reaction is typically stirred at room temperature or slightly below to control the exothermic nature of the reduction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by distillation to yield pure 3-buten-1-amine.





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Caption: General workflow for the synthesis of **3-buten-1-amine** via reductive amination.

## **Spectroscopic Characterization**

Infrared (IR) Spectroscopy:

Primary amines like **3-buten-1-amine** exhibit characteristic IR absorption bands.[8][9]

- N-H Stretch: Two bands are expected in the 3400-3250 cm<sup>-1</sup> region, corresponding to the asymmetric and symmetric N-H stretching vibrations. These bands are typically sharper and weaker than the O-H stretches of alcohols.[8][10]
- N-H Bend: A bending vibration for the primary amine is observed in the 1650-1580 cm<sup>-1</sup> range.[10]



- C-N Stretch: The C-N stretching vibration for an aliphatic amine appears as a medium to weak band in the 1250–1020 cm<sup>-1</sup> region.[10]
- C=C Stretch: A band corresponding to the carbon-carbon double bond stretch is expected around 1640 cm<sup>-1</sup>.
- =C-H Stretch: A band for the vinyl C-H stretch will appear above 3000 cm<sup>-1</sup>.

Nuclear Magnetic Resonance (1H NMR) Spectroscopy:

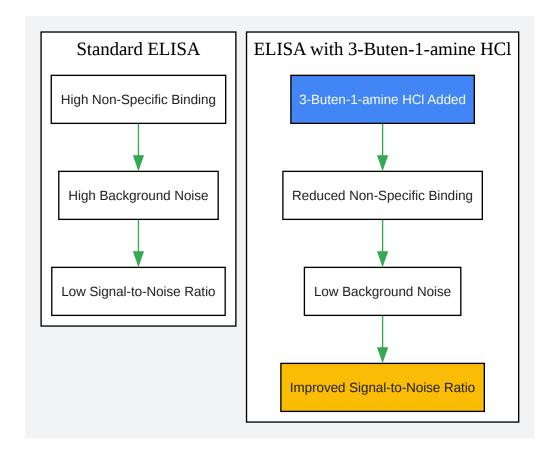
The <sup>1</sup>H NMR spectrum of **3-buten-1-amine** provides distinct signals for its different protons.

- N-H Protons: The two protons on the nitrogen atom typically appear as a broad singlet. Their chemical shift can vary and they can be exchanged with D₂O, causing the signal to disappear, which is a key identification method.[8][9]
- Aliphatic Protons: The protons on the carbons adjacent to the amine group (-CH<sub>2</sub>-N) are deshielded and would appear further downfield compared to standard alkane protons.[8][9]
- Olefinic Protons: The protons on the double bond (=CH and =CH<sub>2</sub>) will have characteristic chemical shifts in the vinyl region of the spectrum (typically 4.5-6.5 ppm) and will show coupling to each other.

## **Applications in Research**

**3-Buten-1-amine** and its derivatives have applications in various research areas. Notably, its hydrochloride salt is utilized to enhance the detection of neurodegenerative diseases like Alzheimer's in ELISA titrations. It functions by reducing the non-specific binding of molecules and proteins, thereby lowering the background signal and improving the assay's sensitivity.[1]





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